![molecular formula C12H14O B1335393 2-Benzylcyclopentanone CAS No. 2867-63-2](/img/structure/B1335393.png)
2-Benzylcyclopentanone
Overview
Description
2-Benzylcyclopentanone is an organic compound with the molecular formula C12H14O It is a cyclopentanone derivative where a benzyl group is attached to the second carbon of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylcyclopentanone typically involves the reaction of cyclopentanone with benzyl chloride in the presence of a base. One common method is as follows:
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Preparation of 2-Benzyl-2-carbomethoxycyclopentanone:
- A dry three-necked flask is fitted with a stirrer, reflux condenser, and dropping funnel.
- Sodium is added to absolute toluene and heated to reflux until the sodium is finely pulverized.
- A solution of 2-carbomethoxycyclopentanone in benzene is added dropwise, followed by benzyl chloride.
- The mixture is heated under reflux, then worked up to yield 2-Benzyl-2-carbomethoxycyclopentanone.
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Conversion to this compound:
- The intermediate 2-Benzyl-2-carbomethoxycyclopentanone is treated with lithium iodide dihydrate in 2,4,6-collidine.
- The mixture is heated under reflux, leading to the evolution of carbon dioxide and formation of this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylcyclopentanol.
Substitution: Benzylic halides.
Scientific Research Applications
Chemical Synthesis
1. Chemo-Enzymatic Reactions:
Recent studies have highlighted the potential of 2-benzylcyclopentanone in chemo-enzymatic reactions, particularly in the Baeyer-Villiger oxidation process. This compound serves as a substrate for the formation of lactones, which are valuable intermediates in organic synthesis. The use of lipases in deep eutectic solvents (DES) has shown promising results, achieving over 92% conversion rates under optimized conditions .
2. Organic Synthesis:
this compound can be synthesized through various methods, including Friedel-Crafts acylation and esterification processes. These methods allow for the introduction of functional groups that enhance the compound's reactivity and applicability in further synthetic routes .
Pharmaceutical Applications
1. Drug Development:
The compound has been explored for its potential in drug development due to its structural similarity to known pharmaceutical agents. For instance, studies have indicated that derivatives of this compound exhibit anti-inflammatory properties comparable to established drugs like loxoprofen . This opens avenues for developing new anti-inflammatory agents based on this scaffold.
2. Anticancer Activity:
Research indicates that compounds derived from this compound may possess anticancer properties. The ability to modify its structure allows for the exploration of various pharmacological activities, making it a candidate for further investigation in cancer therapeutics.
Material Science Applications
1. Nanoparticle Synthesis:
The interactions of this compound with metal ions have been studied for the synthesis of polyphenol-containing nanoparticles. These nanoparticles are noted for their antioxidant properties and potential applications in bioimaging and drug delivery systems . The versatility of this compound facilitates its incorporation into multifunctional nanoassemblies.
Table 1: Summary of Chemo-Enzymatic Reactions Involving this compound
Reaction Type | Conditions | Conversion Rate (%) | Products Obtained |
---|---|---|---|
Baeyer-Villiger Oxidation | Lipase B, DES at 55 °C | >92 | Lactones |
Traditional Solvents | Ethyl acetate | Comparable to DES | Lactones |
Table 2: Potential Pharmaceutical Applications of this compound Derivatives
Application Area | Activity Type | Reference |
---|---|---|
Anti-inflammatory | Comparable to loxoprofen | |
Anticancer | Investigated |
Case Studies
Case Study 1: Baeyer-Villiger Oxidation in DESs
A study conducted on the chemo-enzymatic oxidation of this compound demonstrated the efficacy of using DESs as solvents. The research focused on optimizing reaction conditions such as temperature and enzyme type, achieving high conversion rates and yielding new lactone compounds .
Case Study 2: Drug Development Research
A research project exploring the pharmacological properties of derivatives of this compound revealed promising anti-inflammatory effects. The findings suggest that modifications to the benzyl group can enhance biological activity, warranting further investigations into its therapeutic potential .
Mechanism of Action
The mechanism of action of 2-Benzylcyclopentanone involves its interaction with various molecular targets. The benzyl group can participate in resonance stabilization, influencing the reactivity of the compound. The carbonyl group can act as an electrophile, making it susceptible to nucleophilic attack. These interactions are crucial in its chemical behavior and potential biological activity .
Comparison with Similar Compounds
Cyclopentanone: Lacks the benzyl group, making it less reactive in certain reactions.
Benzylcyclopentanol: The reduced form of 2-Benzylcyclopentanone.
Benzylcyclopentane: Lacks the carbonyl group, altering its reactivity.
Biological Activity
2-Benzylcyclopentanone, a compound with the molecular formula CHO, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopentanone ring substituted with a benzyl group. Its structure can be represented as follows:
The presence of both the cyclic ketone and the aromatic benzyl moiety contributes to its unique biological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains, including those resistant to conventional antibiotics. For instance, it was effective against ampicillin-resistant Enterobacter cloacae .
- Anti-inflammatory Effects : The compound has demonstrated an ability to inhibit nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory activity. In vitro assays revealed an IC value of approximately 10.24 µM for certain derivatives .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, contributing to its potential in mitigating oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of NO Production : The compound's ability to inhibit NO production in activated macrophages suggests a mechanism through which it may exert anti-inflammatory effects. This inhibition is often dose-dependent and correlates with structural features of the compound .
- Structure-Activity Relationships (SAR) : Research has highlighted that specific substitutions on the benzyl group can enhance antibacterial activity. For example, compounds with hydroxyl or methoxy groups showed improved bioactivity compared to their unsubstituted counterparts .
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial efficacy of this compound derivatives found that certain modifications significantly increased their effectiveness against resistant bacterial strains. Compounds with additional functional groups demonstrated enhanced activity, showcasing the importance of SAR in drug design .
Case Study 2: Anti-inflammatory Potential
In another study, this compound was tested for its anti-inflammatory properties in a murine model. Results indicated a marked reduction in inflammation markers when treated with the compound, supporting its potential therapeutic use in inflammatory diseases .
Data Table: Biological Activities of this compound Derivatives
Compound | Activity Type | IC (µM) | Notes |
---|---|---|---|
A | Antibacterial | 10.24 | Effective against E. cloacae |
B | Anti-inflammatory | 13.64 | Inhibits NO production |
C | Antioxidant | Not specified | Preliminary evidence of antioxidant effects |
Properties
IUPAC Name |
2-benzylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKMRMXVNWHKTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318933 | |
Record name | 2-Benzylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2867-63-2 | |
Record name | 2-Benzylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2867-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzylcyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-benzylcyclopentanone and how do they influence its reactivity?
A1: this compound features a cyclopentanone ring with a benzyl group attached to the alpha carbon. This structure allows for a variety of chemical transformations. For instance, the carbonyl group makes it susceptible to nucleophilic attack, enabling reactions like reduction to the corresponding alcohol. Furthermore, the presence of the benzyl group introduces steric hindrance, influencing the stereoselectivity of reactions. One study demonstrated this by using this compound as a substrate in an oxidation reaction with dimethyldioxirane, yielding the α-hydroxy carbonyl compound with high diastereoselectivity. []
Q2: How can this compound be used to study solid-state photoreactions?
A2: Derivatives of this compound, specifically 5-benzylidene-2-benzylcyclopentanone and 5-benzylidene-2-(4-chlorobenzyl)-cyclopentanone, have proven valuable in investigating the mechanism of [2+2] photodimerization reactions in the solid state. [, ] Researchers monitored the structural changes occurring within single crystals of these compounds during UV irradiation using X-ray diffraction. This allowed for the observation of molecular movements, changes in intermolecular distances, and variations in cell constants throughout the photoreaction. These studies provided crucial insights into the dynamic processes involved in solid-state photochemistry.
Q3: Is this compound a suitable substrate for enzymatic reduction?
A3: Yes, research has shown that this compound can be reduced by an aromatic aldehyde-ketone reductase (F3) isolated from rabbit liver cytosol. [] This enzyme exhibits a preference for NADPH as a cofactor and displays activity towards a variety of aromatic aldehydes, ketones, cyclohexanones, and 5α-3-ketosteroids. Interestingly, while simple cyclopentanones are not substrates, the presence of the benzyl group in this compound renders it a suitable substrate, highlighting the enzyme's specificity and the influence of substrate structure on enzymatic activity.
Q4: Can this compound be used to synthesize other valuable compounds?
A4: Absolutely. One study investigated the catalytic and chemical hydrogenation of 2-benzylidenecyclopentanone and this compound. [] This research successfully produced cis- and trans-2-benzylcyclopentanol, showcasing the potential for using this compound as a starting material for synthesizing a variety of derivatives with potential applications in different fields.
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